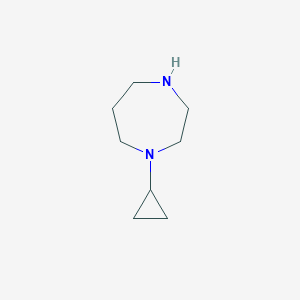
1-Cyclopropyl-1,4-diazepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-diazacycles, which includes 1-Cyclopropyl-1,4-diazepane, has been achieved through diol-diamine coupling facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method allows for the production of diazepanes, which are typically challenging to synthesize catalytically. The process is tolerant of various amines and alcohols, making it applicable to medicinal chemistry, as demonstrated by the synthesis of drugs like cyclizine and homochlorcyclizine with high yields . Additionally, a user-friendly, one-pot, multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been developed for the stereoselective synthesis of 1,4-diazepane derivatives without the need for solvents or catalysts .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of cyclopropanes, which are precursors to many cyclopropyl-containing compounds like 1-Cyclopropyl-1,4-diazepane, can be achieved through iron-catalyzed cyclopropanation using N-nosylhydrazones as diazo precursors. This method allows for the safe and mild generation of electron-rich diazo compounds that participate in the cyclopropanation reaction . Additionally, 1,3-dipolar cycloaddition reactions involving diazoalkanes, such as 2-diazopropane, have been studied for their diastereoselectivity, which is crucial for the synthesis of structurally complex molecules .
Physical and Chemical Properties Analysis
Case Studies
The synthesis of cyclizine and homochlorcyclizine using the reported catalytic method for 1,4-diazacycles synthesis serves as a relevant case study, showcasing the practical application of this chemistry in the pharmaceutical industry. These syntheses achieved high yields of 91% and 67%, respectively, highlighting the efficiency of the method . Another case study involves the use of doubly activated cyclopropanes as synthetic precursors for the preparation of dihydropyrroles and pyrroles, which demonstrates the versatility of cyclopropane derivatives in synthesizing nitrogen-containing heterocycles .
Applications De Recherche Scientifique
-
Cyclopropanes in Organic Synthesis
- Application : Cyclopropanes are used in organic synthesis due to their reactivity and availability. They are involved in various reactions including ring cleavage reactions .
- Methods : The synthesis of cyclopropanes involves the use of cyclopropyl cations, anions, and radicals. The specific methods and technical details would depend on the particular reaction being carried out .
- Results : The use of cyclopropanes in organic synthesis has led to the development of new synthetic routes and improved atom economy .
-
1,4-Diazepines in Biological Research
- Application : 1,4-Diazepines are associated with a wide range of biological activities and are therefore of interest in medicinal chemistry .
- Methods : The synthesis of 1,4-diazepines involves various synthetic schemes. The specific methods and technical details would depend on the particular compound being synthesized .
- Results : 1,4-Diazepines have shown significant biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties .
-
- Application : Cyclopropanes are synthesized for various purposes in organic chemistry, including the construction of 1,1-disubstituted cyclopropanes via a radical/polar crossover process .
- Methods : The synthesis of cyclopropanes involves various synthetic schemes, including the use of [1.1.1]propellane as a carbene precursor in cyclopropanations .
- Results : The use of cyclopropanes in organic synthesis has led to the development of new synthetic routes and improved atom economy .
-
1,4-Diazepines in Medicinal Chemistry
- Application : 1,4-Diazepines are associated with a wide range of biological activities and are therefore of interest in medicinal chemistry .
- Methods : The synthesis of 1,4-diazepines involves various synthetic schemes. The specific methods and technical details would depend on the particular compound being synthesized .
- Results : 1,4-Diazepines have shown significant biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties .
-
- Application : Cyclopropanes are synthesized for various purposes in organic chemistry, including the construction of 1,1-disubstituted cyclopropanes via a radical/polar crossover process .
- Methods : The synthesis of cyclopropanes involves various synthetic schemes, including the use of [1.1.1]propellane as a carbene precursor in cyclopropanations .
- Results : The use of cyclopropanes in organic synthesis has led to the development of new synthetic routes and improved atom economy .
-
1,4-Diazepines in Medicinal Chemistry
- Application : 1,4-Diazepines are associated with a wide range of biological activities and are therefore of interest in medicinal chemistry .
- Methods : The synthesis of 1,4-diazepines involves various synthetic schemes. The specific methods and technical details would depend on the particular compound being synthesized .
- Results : 1,4-Diazepines have shown significant biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties .
Orientations Futures
1,4-Diazepines, including 1-Cyclopropyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, these compounds could be explored for potential use in the pharmaceutical industries .
Propriétés
IUPAC Name |
1-cyclopropyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-4-9-5-7-10(6-1)8-2-3-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRCKSXKSHUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277751 | |
| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-diazepane | |
CAS RN |
30858-71-0 | |
| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30858-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



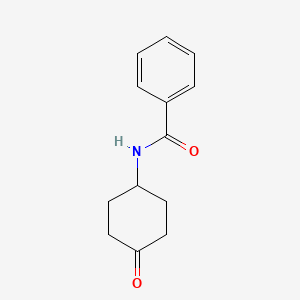

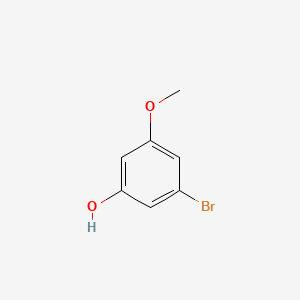
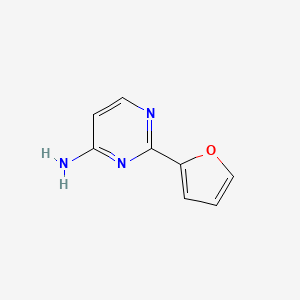
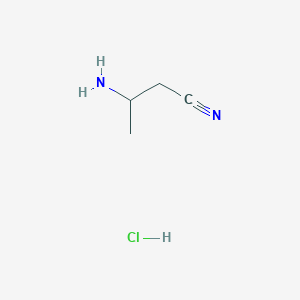

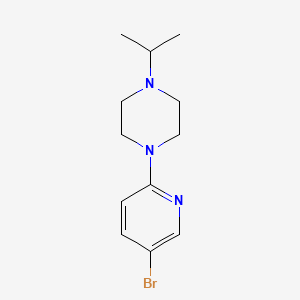
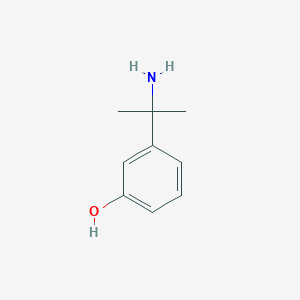
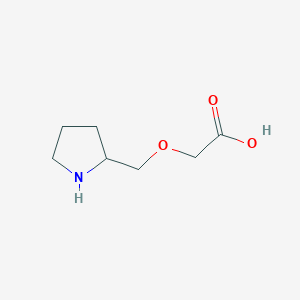
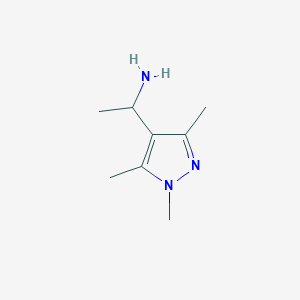
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
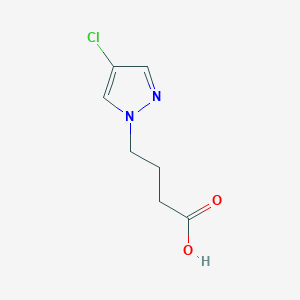
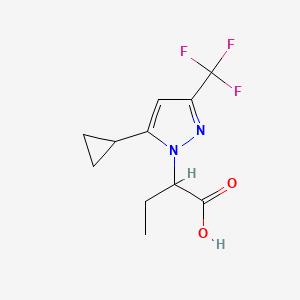
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)